molecular formula C9H13N3O B2731768 (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol CAS No. 2290898-52-9

(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B2731768
CAS No.: 2290898-52-9
M. Wt: 179.223
InChI Key: COJMSLIMSGQSMB-HTQZYQBOSA-N
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Description

(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol is a chiral cyclopentanol derivative of interest in pharmaceutical research and development. Compounds featuring the aminocyclopentanol scaffold are frequently employed as key synthetic intermediates and precursors in the synthesis of active pharmaceutical ingredients (APIs), as evidenced by their role in the production of drugs like Ticagrelor and Entecavir . The specific stereochemistry of the (1R,2R) configuration is critical, as it often dictates the biological activity and is a common feature in pharmacologically active molecules . The presence of the pyrimidin-2-yl group, an aromatic nitrogen heterocycle, makes this compound a valuable building block for medicinal chemistry. Researchers can utilize this compound as a precursor for novel chemical entities, exploring its potential as a core structure for enzyme inhibitors or receptor ligands. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,2R)-2-(pyrimidin-2-ylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-4-1-3-7(8)12-9-10-5-2-6-11-9/h2,5-8,13H,1,3-4H2,(H,10,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJMSLIMSGQSMB-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of a cyclopentanone derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where the reaction proceeds through the intermediate formation of hetaryl isocyanates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidin-2-ylamino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound. These products can be further utilized in various synthetic applications.

Scientific Research Applications

(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the expression of collagen and reduce fibrosis by targeting collagen prolyl 4-hydroxylases .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features Synthesis Yield (if available)
(1R,2R)-2-[(Pyrimidin-2-yl)amino]cyclopentan-1-ol C₉H₁₃N₃O 179.22 Pyrimidin-2-ylamino Nitrogen-rich heterocycle, H-bonding Not available
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 227.69 2-Chlorophenylamino Chlorine substituent, lipophilic Not available
(1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol C₉H₁₂O₂ 152.19 Furan-2-yl Oxygen heterocycle, polar 92% (enantioselective)
rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol C₉H₁₉N₃O 185.27 Piperazin-1-yl Basic amine, high solubility in acid Not available
(±)-trans-2-(2-Furanyl)cyclopentanol C₉H₁₂O₂ 152.19 Furan-2-yl Racemic mixture, lower synthesis ease 63%

Substituent Effects on Properties

  • This contrasts with the 2-chlorophenyl group (lipophilic, electron-withdrawing) and furan-2-yl (oxygen-containing, moderately polar). Pyrimidine’s aromaticity and H-bonding capacity may improve interactions with biological targets, such as enzymes or nucleic acids .
  • Piperazin-1-yl Group : The piperazine substituent introduces basicity and solubility in acidic environments, which could favor pharmacokinetic properties in drug design .

Research Findings and Implications

  • Stereochemistry Matters : Enantioselective synthesis (e.g., using chiral catalysts like (+)-IpcBH₂) significantly improves yields and purity, as seen in the furan analog . This approach is critical for the target compound to avoid costly separation of racemic mixtures.
  • Substituent-Driven Design : The choice of substituent (pyrimidine vs. chlorophenyl vs. piperazine) tailors solubility, bioavailability, and target engagement. For instance, pyrimidine’s H-bonding capacity may favor enzyme inhibition, while chlorophenyl enhances lipophilicity for membrane penetration.
  • Data Gaps : Direct experimental data on the target compound’s synthesis, crystallography, or bioactivity are absent in the provided evidence. Further studies are needed to validate inferred properties.

Biological Activity

The compound (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol is an intriguing molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C10_{10}H12_{12}N4_{4}O

The compound features a cyclopentanol core substituted with a pyrimidine ring, which is believed to contribute to its biological activity. The stereochemistry at the 1R and 2R positions may influence the binding affinity to biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study demonstrated that similar pyrimidine-containing compounds showed activity against various bacterial strains, suggesting that this compound may possess comparable effects.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus1850
P. aeruginosa1250

Anticancer Properties

Pyrimidine derivatives are known for their anticancer properties. A study focusing on structurally similar compounds showed inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A recent study evaluated the effect of a related compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50_{50} value of approximately 30 µM.

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrimidine derivatives. Research has indicated that these compounds can modulate neurotransmitter levels and protect neurons from oxidative stress.

Neuroprotective Effect Measurement Method Result
ROS ScavengingDCFDA AssaySignificant reduction in ROS levels at 25 µM

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors may mediate its neuroprotective effects.
  • Apoptosis Induction: Triggering apoptotic pathways in cancer cells contributes to its anticancer activity.

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